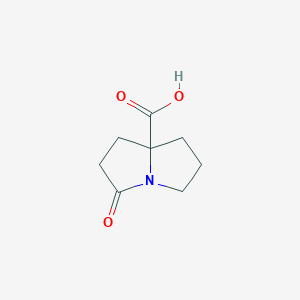

3-oxohexahydro-1H-pyrrolizine-7a-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-oxo-2,3,6,7-tetrahydro-1H-pyrrolizine-8-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c10-6-2-4-8(7(11)12)3-1-5-9(6)8/h1-5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHTGIQCESNEYRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC(=O)N2C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 3-Oxohexahydro-1H-pyrrolizine-7a-carboxylic Acid

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic pathway and detailed characterization methods for 3-oxohexahydro-1H-pyrrolizine-7a-carboxylic acid, a molecule of significant interest within the field of medicinal chemistry. The pyrrolizidine alkaloid core is a privileged scaffold found in numerous biologically active natural products.[1] The strategic introduction of a ketone and a carboxylic acid at specific positions on this bicyclic system offers a valuable platform for the development of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices, self-validating protocols, and a robust framework for the synthesis and rigorous characterization of this target compound.

Introduction: The Strategic Importance of the Pyrrolizidine Scaffold

Pyrrolizidine alkaloids (PAs) are a large class of heterocyclic natural products, many of which exhibit a wide array of pharmacological activities.[2] While the natural occurrence of certain PAs is associated with hepatotoxicity, the core pyrrolizidine structure remains a highly attractive starting point for synthetic chemists.[1] Its rigid, bicyclic nature provides a well-defined three-dimensional orientation for appended functional groups, making it an ideal scaffold for designing molecules that can interact with specific biological targets with high affinity and selectivity.

The target molecule, this compound, incorporates two key functional groups that enhance its potential as a versatile synthetic intermediate:

-

A Ketone at the 3-position: This carbonyl group can serve as a handle for a variety of chemical transformations, including reduction to a hydroxyl group, reductive amination, or the formation of hydrazones and other derivatives.

-

A Carboxylic Acid at the 7a-position: This functionality provides a crucial point for amide bond formation, allowing for the coupling of this core to other molecules of interest, such as amino acids, peptides, or pharmacophores, to create more complex and targeted drug candidates.

This guide outlines a rational and robust synthetic approach to this molecule, beginning from readily available starting materials, and details the comprehensive analytical techniques required to unambiguously confirm its structure and purity.

Proposed Synthetic Pathway: A Multi-Step Approach

The synthesis of the target molecule can be strategically approached through the construction of a suitable diester precursor followed by an intramolecular Dieckmann condensation to form the bicyclic core. This method is well-established for the formation of 5- and 6-membered rings and offers a reliable route to the desired β-keto ester intermediate.[3][4]

Caption: Proposed synthetic workflow for this compound.

Step 1: Protection and Esterification of L-Proline

The initial step involves the protection of the secondary amine of L-proline to prevent unwanted side reactions in subsequent steps. The tert-butyloxycarbonyl (Boc) group is an excellent choice due to its stability under the basic conditions of the upcoming alkylation and its facile removal under acidic conditions.

Experimental Protocol:

-

Suspend L-proline (1.0 eq) in a 1:1 mixture of dioxane and water.

-

Cool the suspension to 0 °C in an ice bath.

-

Add sodium hydroxide (2.5 eq) dissolved in water, ensuring the solution remains cold.

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise while stirring vigorously.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Wash the reaction mixture with diethyl ether to remove any unreacted Boc₂O.

-

Acidify the aqueous layer to pH 2-3 with cold 1 M HCl.

-

Extract the product with ethyl acetate (3x).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Boc-L-proline as a white solid.

Step 2: Synthesis of the Diester Precursor

With the amine protected, the next phase involves a two-step process of first converting the carboxylic acid to an ester, followed by alkylation at the alpha-carbon to introduce the second ester-containing chain.

Experimental Protocol:

-

Dissolve Boc-L-proline (1.0 eq) in anhydrous dimethylformamide (DMF).

-

Add potassium carbonate (2.5 eq) and methyl iodide (1.2 eq).

-

Stir the mixture at room temperature for 12 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction with water and extract with ethyl acetate.

-

Dry the organic layer and concentrate to yield Boc-L-proline methyl ester.

-

Dissolve the ester in anhydrous tetrahydrofuran (THF) and cool to -78 °C.

-

Add lithium diisopropylamide (LDA, 1.1 eq) dropwise and stir for 1 hour to form the enolate.

-

Add ethyl bromoacetate (1.2 eq) and allow the reaction to slowly warm to room temperature overnight.

-

Quench with saturated aqueous ammonium chloride and extract with ethyl acetate.

-

Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain the diester precursor.

Step 3: Intramolecular Dieckmann Condensation

This is the key ring-forming step. The diester is treated with a strong base to promote an intramolecular cyclization, forming the desired bicyclic β-keto ester.[4] Sodium ethoxide is a classic choice for this transformation.[5]

Experimental Protocol:

-

Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.5 eq) in anhydrous ethanol under an inert atmosphere (N₂ or Ar).

-

Add the diester precursor (1.0 eq), dissolved in a minimal amount of anhydrous ethanol, dropwise to the sodium ethoxide solution at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC.

-

Cool the reaction to room temperature and neutralize with 1 M HCl.

-

Remove the ethanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane.

-

Dry the combined organic layers and concentrate to yield the crude cyclized β-keto ester.

Step 4: Deprotection and Hydrolysis

The final step involves the removal of the Boc protecting group and the hydrolysis of the ester to yield the final carboxylic acid product. This is typically achieved in a single step using strong acidic conditions.

Experimental Protocol:

-

Dissolve the crude β-keto ester from the previous step in a 1:1 mixture of concentrated hydrochloric acid and dioxane.

-

Heat the mixture to reflux for 8-12 hours.

-

Cool the reaction mixture and concentrate under reduced pressure to remove the dioxane and excess HCl.

-

Adjust the pH of the remaining aqueous solution to ~4-5 with a suitable base (e.g., sodium bicarbonate). At this pH, the product should precipitate or can be extracted.

-

If a precipitate forms, filter, wash with cold water, and dry.

-

If no precipitate forms, extract the aqueous solution with a polar organic solvent like ethyl acetate.

-

Dry the organic extracts and concentrate to yield the final product, this compound. Further purification can be achieved by recrystallization.

In-Process Controls and Purification Strategy

Rigorous monitoring and purification are essential for a successful synthesis.

-

Reaction Monitoring: Thin Layer Chromatography (TLC) is an indispensable tool for tracking the progress of each reaction, allowing for the determination of reaction completion and the identification of any significant side products.

-

Purification: Column chromatography on silica gel is the primary method for purifying the non-polar intermediates. The final product, being a zwitterionic amino acid, may be purified by recrystallization from a suitable solvent system (e.g., water/ethanol) or by ion-exchange chromatography if necessary.

Caption: General workflow for workup and purification.

Characterization of the Final Product

Unambiguous characterization of this compound is crucial. The following spectroscopic and analytical data are predicted for the final compound.

Data Summary Table

| Technique | Parameter | Expected Value |

| ¹H NMR | Chemical Shift (δ) | See Table 2 for detailed assignments. |

| ¹³C NMR | Chemical Shift (δ) | See Table 3 for detailed assignments. |

| IR | Wavenumber (cm⁻¹) | ~3400-2500 (O-H, broad), ~1745 (C=O, ketone), ~1710 (C=O, acid) |

| MS (ESI+) | m/z | [M+H]⁺ expected at 184.0604 |

| Elemental Analysis | % Composition | C: 52.45, H: 6.05, N: 7.65, O: 33.85 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR data are based on known chemical shift values for similar pyrrolizidine systems and the electronic effects of the carbonyl and carboxyl groups.[6][7][8]

Table 2: Predicted ¹H NMR Data (400 MHz, D₂O)

| Proton | Predicted δ (ppm) | Multiplicity | Coupling (J, Hz) | Justification |

|---|---|---|---|---|

| H-1, H-2 | 2.0 - 2.8 | m | - | Diastereotopic protons adjacent to carbonyl and nitrogen. |

| H-5 | 3.2 - 3.6 | m | - | Protons adjacent to the bridgehead nitrogen. |

| H-6 | 1.9 - 2.3 | m | - | Aliphatic protons in the five-membered ring. |

| H-7 | 2.4 - 2.9 | m | - | Diastereotopic protons adjacent to the bridgehead carbon. |

Table 3: Predicted ¹³C NMR Data (100 MHz, D₂O)

| Carbon | Predicted δ (ppm) | Justification |

|---|---|---|

| C-1 | ~35-45 | Aliphatic carbon. |

| C-2 | ~40-50 | Carbon alpha to the ketone. |

| C-3 | >200 | Ketone carbonyl carbon.[9] |

| C-5 | ~55-65 | Carbon adjacent to nitrogen. |

| C-6 | ~25-35 | Aliphatic carbon. |

| C-7 | ~30-40 | Aliphatic carbon. |

| C-7a | ~70-80 | Quaternary carbon bearing the carboxyl group. |

| C-8 (COOH) | ~175-185 | Carboxylic acid carbonyl carbon.[9] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of the target compound is expected to be dominated by the absorptions of the hydroxyl and two carbonyl groups.

Table 4: Predicted IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 3400 - 2500 | Very broad, strong |

| Ketone | C=O stretch | ~1745 | Strong, sharp |

| Carboxylic Acid | C=O stretch | ~1710 | Strong, sharp[10] |

| C-N | C-N stretch | ~1200 - 1100 | Medium |

The ketone carbonyl is expected at a slightly higher wavenumber than a typical acyclic ketone due to the ring strain of the five-membered ring.[11][12] The broad O-H stretch is characteristic of a hydrogen-bonded carboxylic acid.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₈H₁₁NO₃), the exact mass is 183.0739.

-

Expected Molecular Ion: In positive ion electrospray ionization (ESI+), the protonated molecule [M+H]⁺ would be observed at m/z 184.0604.

-

Key Fragmentation: A characteristic fragmentation would be the loss of water (H₂O) from the carboxylic acid, followed by the loss of carbon monoxide (CO) or carbon dioxide (CO₂). Cleavage of the bicyclic ring system would also lead to characteristic fragment ions.[13][14]

Conclusion and Future Outlook

This guide has detailed a plausible and robust synthetic route for this compound, a compound with significant potential as a building block in drug discovery. The multi-step synthesis, centered around a Dieckmann condensation, is based on well-established and reliable organic transformations. Furthermore, a comprehensive analytical framework has been proposed to ensure the unambiguous characterization and quality control of the final product.

The strategic placement of the ketone and carboxylic acid functionalities on the rigid pyrrolizidine scaffold opens up a multitude of possibilities for the creation of diverse chemical libraries. Future work will involve the execution of this synthetic route and the subsequent derivatization of the target molecule to explore its potential as a novel therapeutic agent in various disease areas.

References

- Barboza, V. M., et al. (2014). Complete 1 H NMR assignments of pyrrolizidine alkaloids and a new eudesmanoid from Senecio polypodioides. Magnetic Resonance in Chemistry, 52(8), 448-454.

- Lee, M. R., et al. (2012). General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry. Mass Spectrometry Letters, 3(2), 51-56.

-

Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1-pyrrolines. Retrieved from [Link]

- Saeed, A., et al. (2023). Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. International Journal of Molecular Sciences, 24(14), 11679.

- Maison, W., et al. (2000). The Synthesis of Novel Cyclic β‐Amino Acids as Intermediates for the Preparation of Bicyclic β‐Lactams. European Journal of Organic Chemistry, 2000(13), 2433-2439.

- Pyrrolizidine Alkaloid Extraction and Analysis: Recent Upd

- Kosten, M., et al. (2001). Synthesis of 2,2‐Disubstituted Spirocyclic Pyrrolidines by Intramolecular Dieckmann Condensation. European Journal of Organic Chemistry, 2001(19), 3657-3663.

-

Carbonyl - compounds - IR - spectroscopy. (n.d.). Retrieved from [Link]

- Molyneux, R. J., et al. (1982). 13C NMR spectroscopy of Pyrrolizidine alkaloids. Phytochemistry, 21(2), 439-443.

- Synthesis of 1-pyrroline derivatives via cyclization of terminal alkynes with 2-azaallyls. (2018). Organic & Biomolecular Chemistry, 16(34), 6283-6287.

- Mohanraj, S., & Herz, W. (1982). High Resolution 1H-NMR and C-NMR Spectra of Saturated Pyrrolizidine Monoester Alkaloids.

- Possible fragmentation pathway and secondary mass spectrum of alkaloids. (2019).

- Jia, J., et al. (2025). From amines to complex lactams: a unified photocatalysis strategy for γ-amino acids and bridged bicyclic scaffolds via amino radicals.

-

Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]

- Smith, B. C. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online.

- Banik, B. K. (2010).

- High Resolution 1H-NMR and C-NMR Spectra of Saturated Pyrrolizidine Monoester Alkaloids. (1982).

- The Organic Chemistry Tutor. (2018, May 10). Dieckmann Condensation Reaction Mechanism [Video]. YouTube.

- Moreira, R., et al. (2018). Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. International Journal of Molecular Sciences, 19(6), 1668.

- Key fragmentation patterns of aporphine alkaloids by electrospray ionization with multistage mass spectrometry. (2008). Journal of Mass Spectrometry, 43(1), 99-111.

- Synthesis of Monocyclic β-Lactams via Cyclodehydration of β-Amino Acids Using POCl3. (2003).

- Pyrrolizidine Alkaloid Extraction and Analysis: Recent Upd

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

- ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXI. (2022). Journal of The American Society for Mass Spectrometry, 33(5), 844-854.

- Determination of pyrrolizidine alkaloids (PA)

- Ashenhurst, J. (2020, September 14).

- The MS and MS 2 spectra (a, b) and proposed fragmentation pathway (c)... (2018).

- Ojima, I. (2008). Advances in the chemistry of β-lactam and its medicinal applications. Journal of Medicinal Chemistry, 51(1), 1-28.

- Williams, G. (2023, March 15). What are the differences between the IR spectra for the aldehyde, ketone and carboxylic acids?. Quora.

Sources

- 1. Pyrrolizidine alkaloids Reference Substances | phyproof® Phytolab [phyproof.phytolab.com]

- 2. mdpi.com [mdpi.com]

- 3. Dieckmann Condensation [organic-chemistry.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. Sci-Hub. 13C NMR spectroscopy of Pyrrolizidine alkaloids / Phytochemistry, 1982 [sci-hub.st]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. quora.com [quora.com]

- 11. chem.pg.edu.pl [chem.pg.edu.pl]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. scispace.com [scispace.com]

- 14. Key fragmentation patterns of aporphine alkaloids by electrospray ionization with multistage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 3-oxohexahydro-1H-pyrrolizine-7a-carboxylic acid: A Technical Guide

Abstract: This technical guide provides a comprehensive overview of the spectroscopic characterization of 3-oxohexahydro-1H-pyrrolizine-7a-carboxylic acid (CAS 216392-66-4). While experimental spectra for this specific compound are not widely available in public-domain literature, this document serves as an expert guide to its anticipated spectroscopic features based on fundamental principles and data from analogous structures. We will explore the theoretical framework for its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis, identification, and analysis of heterocyclic compounds.

Introduction and Molecular Overview

This compound is a bicyclic organic compound featuring a saturated pyrrolizidine core. This scaffold is of significant interest in medicinal chemistry. The molecule's structure incorporates several key features that dictate its spectroscopic signature: a lactam (cyclic amide) carbonyl group, a carboxylic acid, a tertiary bridgehead carbon, and multiple stereocenters. Accurate structural elucidation and purity assessment are paramount for any research or development application, making a thorough understanding of its spectroscopic properties essential.

The molecular formula is C₈H₁₁NO₃, with a molecular weight of 169.18 g/mol .[][2] The structural complexity necessitates a multi-technique approach for unambiguous characterization.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR would be indispensable.

¹H NMR Spectroscopy: Predicted Data and Interpretation

The choice of solvent is critical. Deuterated chloroform (CDCl₃) might be suitable, but given the carboxylic acid and lactam functionalities, a more polar solvent like deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) would likely provide better solubility and minimize peak broadening from hydrogen bonding.[3] The carboxylic acid proton signal is often broad and may exchange with residual water in the solvent, causing it to diminish or disappear.[4][5]

Expertise & Experience: Protons adjacent to electron-withdrawing groups, such as the carbonyls and the nitrogen atom, will be deshielded and appear at a higher chemical shift (downfield). The rigid bicyclic structure will result in distinct diastereotopic protons for the CH₂ groups, which are expected to show complex splitting patterns (multiplets).

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~12.0 - 13.0 | br s | 1H | COOH | The carboxylic acid proton is highly deshielded and often exhibits a broad signal due to hydrogen bonding.[5][6] |

| ~3.5 - 4.0 | m | 1H | H-7 | This proton is adjacent to the nitrogen and the bridgehead carbon, leading to a downfield shift. |

| ~3.0 - 3.5 | m | 2H | H-5 | These protons are adjacent to the nitrogen atom, causing a significant deshielding effect. |

| ~2.2 - 2.8 | m | 2H | H-2 | Alpha to the lactam carbonyl, these protons are deshielded. |

| ~1.8 - 2.2 | m | 4H | H-1, H-6 | These methylene protons are part of the saturated ring system and are expected in the aliphatic region. |

¹³C NMR Spectroscopy: Predicted Data and Interpretation

Broadband proton-decoupled ¹³C NMR provides a count of unique carbon atoms and information about their chemical environment.

Expertise & Experience: Carbonyl carbons are the most deshielded and appear furthest downfield. The bridgehead carbon (C-7a), being quaternary and bonded to nitrogen and two other carbons, will have a characteristic chemical shift.

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~175 | COOH | The carboxylic acid carbonyl carbon is highly deshielded.[6] |

| ~172 | C-3 (Lactam C=O) | The lactam carbonyl carbon is also significantly deshielded, typically slightly upfield from a carboxylic acid.[7] |

| ~70 | C-7a | This quaternary carbon is bonded to nitrogen and the carboxyl group, resulting in a downfield shift. |

| ~55 | C-7 | Adjacent to nitrogen. |

| ~45 | C-5 | Adjacent to nitrogen. |

| ~35 | C-2 | Alpha to the lactam carbonyl. |

| ~25-30 | C-1, C-6 | Aliphatic carbons within the ring structure. |

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not provide a reference signal.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to ensure high resolution and a homogeneous magnetic field.

-

¹H NMR Acquisition: Acquire a standard one-pulse ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

¹³C NMR Acquisition: Acquire a broadband proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer acquisition time will be necessary.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Integrate the ¹H NMR signals and reference the chemical shifts to TMS.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the presence of specific functional groups.

Trustworthiness: The combined presence of a very broad O-H stretch and two distinct C=O stretches provides a highly reliable diagnostic pattern for this molecule.

Predicted IR Absorption Bands

| Predicted Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode | Rationale |

|---|---|---|---|---|

| 3300 - 2500 | Broad, Strong | Carboxylic Acid | O-H Stretch | The broadness is a hallmark of the hydrogen-bonded dimer of a carboxylic acid.[6][8][9] |

| ~1730 | Strong, Sharp | Carboxylic Acid | C=O Stretch | Typical for a saturated carboxylic acid carbonyl.[9] |

| ~1680 | Strong, Sharp | Lactam | C=O Stretch | The carbonyl of a five-membered lactam ring typically absorbs at a lower frequency than an acyclic amide. |

| ~1320 - 1210 | Medium | Carboxylic Acid | C-O Stretch | A characteristic absorption for the C-O single bond of a carboxylic acid.[9] |

| ~2950, ~2870 | Medium | Alkane | C-H Stretch | Stretching vibrations for the CH and CH₂ groups in the saturated rings. |

Experimental Protocol: IR Data Acquisition

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact by applying pressure with the built-in clamp. This is the most common and convenient method for solid samples.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove signals from atmospheric CO₂ and water vapor.

-

Sample Scan: Record the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: The resulting spectrum will be in terms of % Transmittance vs. Wavenumber (cm⁻¹). Identify and label the major absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure. Electrospray ionization (ESI) is a suitable soft ionization technique for this polar, non-volatile compound.

Authoritative Grounding: The fragmentation of carboxylic acids often involves the loss of neutral molecules like H₂O and CO₂. The most stable carbocations are typically formed. For this molecule, fragmentation is likely to be initiated by cleavage adjacent to the carbonyl groups or the nitrogen atom.

Caption: Predicted ESI-MS/MS fragmentation pathway for the protonated molecule.

Predicted Mass Spectrometry Data (ESI+)

| m/z Value (Predicted) | Ion | Rationale |

|---|---|---|

| 170 | [M+H]⁺ | The protonated molecular ion. This would be the parent ion in a positive mode ESI experiment. |

| 152 | [M+H - H₂O]⁺ | Loss of a water molecule from the carboxylic acid group is a common fragmentation pathway. |

| 124 | [M+H - HCOOH]⁺ | Loss of formic acid (46 Da) is a plausible fragmentation. |

| 124 | [M+H - H₂O - CO]⁺ | Sequential loss of water and carbon monoxide from the parent ion. |

Experimental Protocol: MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

MS Scan: Acquire a full scan mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500 Da) to identify the protonated molecular ion [M+H]⁺.

-

Tandem MS (MS/MS): Select the [M+H]⁺ ion (m/z 170) as the precursor ion. Subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) to generate a product ion spectrum. This will reveal the characteristic fragmentation pattern.

Conclusion

The structural characterization of this compound requires a synergistic application of modern spectroscopic techniques. This guide outlines the predicted NMR, IR, and MS data based on established chemical principles. The anticipated ¹H NMR would show a complex pattern of multiplets in the aliphatic region and a downfield carboxylic acid proton. The ¹³C NMR is expected to clearly show the two distinct carbonyl carbons and the unique bridgehead carbon. The IR spectrum should be dominated by a broad O-H stretch and two strong C=O absorptions. Finally, ESI-MS would confirm the molecular weight and provide structural information through its fragmentation pattern. These predicted data provide a robust framework for any researcher working on the synthesis and verification of this compound.

References

-

The Royal Society of Chemistry. Supplementary Information. Available at: [Link]

-

PrepChem. Synthesis of hexahydro-5-oxo-1H-pyrrolizine 3-carboxylic acid. Available at: [Link]

-

Safety Data Sheet. 1H-Pyrrolizine-7a(5H)-carboxylicacid,tetrahydro-3-oxo-(9CI). Available at: [Link]

-

PubChem - NIH. Pyrrolizine carboxylic acid. Available at: [Link]

-

Chemistry LibreTexts. Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]

-

欣恒研科技有限公司. This compound. Available at: [Link]

-

江苏氩氪氙材料科技有限公司. This compound. Available at: [Link]

-

PubChem - NIH. Hexahydro-1H-pyrrolizine-1-carboxylic acid. Available at: [Link]

-

Chemistry LibreTexts. Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]

-

YouTube. Spectroscopy of Carboxylic Acids. Available at: [Link]

-

YouTube. Mass Spec 3e Carboxylic Acids. Available at: [Link]

-

Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. Available at: [Link]

-

ResearchGate. Mass spectrum of Pyrrolizin-1,7-dione-6- carboxylic acid ,.... Available at: [Link]

-

YouTube. PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. Available at: [Link]

-

NIST WebBook. 1H-Pyrrolizine, hexahydro-. Available at: [Link]

-

OpenStax. Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

-

Chemistry LibreTexts. ¹H NMR Spectra and Interpretation (Part I). Available at: [Link]

-

ResearchGate. 1 H-and 13 C-NMR chemical shifts for compound 7.. Available at: [Link]

-

Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

Sources

- 2. 1H-Pyrrolizine, hexahydro- [webbook.nist.gov]

- 3. Buy 2-methylidene-5-oxo-hexahydro-1H-pyrrolizine-7a-carboxylicacid [smolecule.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. echemi.com [echemi.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

An In-Depth Technical Guide to 3-Oxohexahydro-1H-pyrrolizine-7a-carboxylic Acid (CAS No. 216392-66-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Oxohexahydro-1H-pyrrolizine-7a-carboxylic acid (CAS No. 216392-66-4), a saturated heterocyclic compound featuring the pyrrolizidine core. While specific research on this particular molecule is limited, this document synthesizes available information on its structure, predicted properties, and potential applications by drawing parallels with the broader class of pyrrolizidine alkaloids (PAs). This guide serves as a foundational resource for researchers in medicinal chemistry, organic synthesis, and drug discovery, positioning this compound as a valuable building block for the development of novel therapeutics.

Introduction: The Pyrrolizidine Scaffold

The pyrrolizidine nucleus, a bicyclic system composed of two fused five-membered rings sharing a nitrogen atom, is a privileged scaffold in natural product chemistry and medicinal chemistry.[1] This core structure is the foundation for a vast family of over 500 pyrrolizidine alkaloids (PAs) found in more than 6,000 plant species.[2] PAs exhibit a wide spectrum of biological activities, ranging from antimicrobial and anti-inflammatory to antitumor and antiviral effects.[1][3]

It is crucial to distinguish between unsaturated and saturated pyrrolizidine alkaloids. Many naturally occurring PAs possess a double bond in the 1,2-position of the necine base, which is a key structural feature associated with their hepatotoxicity.[4] In contrast, saturated PAs, such as the topic of this guide, are generally considered to be non-toxic, making them attractive starting points for the design of safe and effective therapeutic agents.[5]

This compound represents a simple, functionalized, saturated pyrrolizidine structure. Its carboxylic acid and ketone moieties offer versatile handles for chemical modification, rendering it a promising chiral building block for the synthesis of more complex and biologically active molecules.

Chemical Structure and Physicochemical Properties

IUPAC Name: this compound

Synonyms:

-

1H-Pyrrolizine-7a(5H)-carboxylicacid, tetrahydro-3-oxo-

-

1-Oxotetrahydro-1H-pyrrolizine-7a(5H)-carboxylic acid

CAS Number: 216392-66-4

Molecular Formula: C₈H₁₁NO₃

Molecular Weight: 169.18 g/mol

Structural Analysis

The structure of this compound is characterized by a saturated pyrrolizidine core. The carboxylic acid group is situated at the bridgehead carbon C-7a, and a ketone group is present at the C-3 position. The presence of multiple stereocenters implies the existence of several possible stereoisomers.

Diagram 1: Chemical Structure of this compound

Caption: 2D structure of this compound.

Physicochemical Data Summary

| Property | Value | Source |

| Molecular Formula | C₈H₁₁NO₃ | - |

| Molecular Weight | 169.18 g/mol | - |

| Appearance | Predicted to be a white to off-white solid | - |

| Solubility | Predicted to be soluble in water and polar organic solvents | - |

Synthesis Strategies

A definitive, published synthesis protocol for this compound is not currently available. However, based on established methodologies for the synthesis of pyrrolizidine derivatives, a plausible synthetic route can be proposed. A common and effective approach involves the construction of the bicyclic core through cyclization reactions.

Proposed Retrosynthetic Analysis

A logical retrosynthetic pathway would involve the disconnection of the pyrrolizidine ring system to reveal a proline derivative as a chiral starting material. This approach allows for stereochemical control over the final product.

Diagram 2: Retrosynthetic Analysis

Caption: A simplified retrosynthetic approach to the target molecule.

Hypothetical Forward Synthesis Protocol

The following is a generalized, hypothetical protocol for the synthesis of this compound. This serves as a conceptual framework for researchers to develop a specific synthetic route.

Step 1: N-Alkylation of a Proline Ester

-

Protect the carboxylic acid of L-proline as a methyl or ethyl ester.

-

React the proline ester with a suitable four-carbon electrophile containing a masked ketone functionality (e.g., a protected keto-aldehyde or keto-halide) under basic conditions to achieve N-alkylation.

Step 2: Intramolecular Cyclization

-

Deprotect the ketone functionality on the N-alkyl side chain.

-

Induce an intramolecular Dieckmann condensation or a similar cyclization reaction to form the second five-membered ring. This will generate a β-keto ester intermediate.

Step 3: Decarboxylation and Hydrolysis

-

Hydrolyze the ester group at the newly formed β-keto ester position and subsequently decarboxylate to yield the 3-oxo-pyrrolizidine core.

-

Perform a final hydrolysis step under acidic or basic conditions to convert the proline-derived ester to the target carboxylic acid.

Step 4: Purification

-

The crude product can be purified using standard techniques such as column chromatography on silica gel or recrystallization.

Biological Activity and Therapeutic Potential

Direct studies on the biological activity of this compound have not been reported. However, the broader class of pyrrolizine derivatives has shown a remarkable range of pharmacological effects.[1]

Inferred Biological Profile

Given its saturated pyrrolizidine core, this compound is not expected to exhibit the hepatotoxicity associated with unsaturated PAs.[5] Its potential biological activities are more likely to be influenced by the functional groups attached to the core structure. The carboxylic acid moiety, in particular, is a common feature in many biologically active molecules, often serving as a key interaction point with biological targets.[6]

The pyrrolizidine scaffold itself has been explored for various therapeutic applications, including:

-

Anti-inflammatory Activity: Some pyrrolizine derivatives, like Ketorolac, are potent non-steroidal anti-inflammatory drugs (NSAIDs).[7]

-

Anticancer Activity: The pyrrolizine nucleus is present in the anticancer agent Mitomycin C.[7]

-

Nootropic Effects: Certain pyrrolizine-based compounds have been investigated for their cognitive-enhancing properties.[1]

A Building Block for Drug Discovery

The primary value of this compound likely lies in its utility as a chiral intermediate for the synthesis of more complex and potent drug candidates. The carboxylic acid and ketone functionalities provide orthogonal handles for further chemical elaboration.

Diagram 3: Potential Drug Discovery Workflow

Caption: A conceptual workflow for utilizing the target compound in drug discovery.

Safety and Handling

A comprehensive Material Safety Data Sheet (MSDS) should be consulted before handling this compound. As a general precaution for any chemical compound, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. The compound should be handled in a well-ventilated area, preferably in a fume hood.

Conclusion

This compound is a structurally interesting, saturated heterocyclic compound with significant potential as a building block in medicinal chemistry and organic synthesis. While direct biological data is lacking, its relationship to the diverse family of pyrrolizidine alkaloids suggests that its derivatives could exhibit a range of valuable pharmacological properties. The saturated nature of its core mitigates the toxicity concerns associated with many natural PAs, making it an attractive scaffold for the development of safe and effective therapeutics. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted and could lead to the discovery of novel drug candidates.

References

-

Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. (2019). Molecules, 24(3), 498. [Link]

-

Current Knowledge and Perspectives of Pyrrolizidine Alkaloids in Pharmacological Applications: A Mini-Review. (2021). Pharmaceuticals, 14(4), 339. [Link]

-

Vihasibio Sciences PVT LTD, - Product List. (n.d.). Scribd. [Link]

-

Pyrrolizines: natural and synthetic derivatives with diverse biological activities. (2021). RSC Advances, 11(48), 30219-30241. [Link]

-

Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. (2018). International Journal of Molecular Sciences, 19(6), 1668. [Link]

-

Synthesis and Biological Activity of Pyrrolizidine Alkaloids and Analogues. (1991). University of Glasgow. [Link]

-

Hydrolysis of pyrrolizidine alkaloids by guinea pig hepatic carboxylesterases. (1994). Toxicology and Applied Pharmacology, 125(2), 221-228. [Link]

-

Pyrrolizidine alkaloids: An update on their metabolism and hepatotoxicity mechanism. (2021). Food and Chemical Toxicology, 156, 112484. [Link]

-

Hydrolysis rates of pyrrolizidine alkaloids derived from Senecio jacobaea. (1995). Journal of Chromatography B: Biomedical Applications, 667(2), 235-241. [Link]

-

Synthesis and Biological Activity of Pyrrolizidine Alkaloids and Analogues. (n.d.). University of Glasgow Theses. [Link]

-

Simple procedures for preparing putative toxic metabolites of pyrrolizidine alkaloids. (1989). Toxicon, 27(5), 561-567. [Link]

-

Pyrrolizidine Alkaloids—Pros and Cons for Pharmaceutical and Medical Applications. (2023). International Journal of Molecular Sciences, 24(13), 10996. [Link]

-

Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. (2023). Molecules, 28(9), 3762. [Link]

-

Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids. (2020). Materials, 13(19), 4454. [Link]

Sources

- 1. pharaohacademy.com [pharaohacademy.com]

- 2. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. theses.gla.ac.uk [theses.gla.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 7. files.core.ac.uk [files.core.ac.uk]

Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activity of Novel 3-Oxohexahydro-1H-pyrrolizine-7a-carboxylic Acid Derivatives

An In-Depth Technical Guide:

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolizine nucleus, a bicyclic heterocyclic system, represents a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide spectrum of biological activities.[1][2] This guide focuses on the therapeutic potential of a novel, underexplored class of these compounds: 3-oxohexahydro-1H-pyrrolizine-7a-carboxylic acid derivatives. By strategically incorporating a ketone at the 3-position and a carboxylic acid at the 7a-bridgehead, this scaffold is designed for enhanced molecular interactions and unique pharmacological profiles. While direct literature on this specific derivative is emerging, this document synthesizes authoritative data from structurally related pyrrolizine and pyrrolizidine analogues to forecast its biological activities. We will delve into the rationale behind its design, propose synthetic pathways, and explore anticipated mechanisms of action in oncology, inflammation, and infectious diseases, providing a foundational resource for its development as a next-generation therapeutic agent.

The this compound Scaffold: A Structure Primed for Biological Activity

The hexahydro-1H-pyrrolizine framework is a versatile and sterically defined scaffold that has captured the attention of medicinal chemists.[3] Its rigid, bicyclic nature reduces conformational flexibility, which can lead to higher-affinity binding with biological targets. The introduction of specific functional groups onto this core is a key strategy for modulating its pharmacological properties.

-

The 3-Oxo Moiety: The ketone group introduces a planar, polar region capable of acting as a hydrogen bond acceptor. This functionality is critical in the orientation of the molecule within a target's binding pocket and can be pivotal for interactions with key amino acid residues.

-

The 7a-Carboxylic Acid Moiety: The carboxylic acid group at the bridgehead carbon is a significant driver of both pharmacokinetic and pharmacodynamic properties.[4] As a strong hydrogen bond donor and acceptor, and being ionizable at physiological pH, it can form critical salt-bridge interactions with basic residues like arginine or lysine in enzyme active sites.[5][6] This feature is common in many non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[7]

The combination of these two groups on the pyrrolizine core creates a unique electronic and steric profile, suggesting a high potential for potent and selective biological activity.

General Synthetic Strategies

The synthesis of pyrrolizine derivatives often leverages multicomponent reactions or cycloaddition strategies to efficiently construct the bicyclic core.[8][9] A plausible and adaptable pathway to the target this compound scaffold can be conceptualized based on established methodologies for related structures.[10][11]

A key approach involves an asymmetric Michael addition followed by intramolecular cyclization. This strategy offers control over stereochemistry, which is often crucial for biological activity.

Caption: Proposed synthetic workflow for this compound derivatives.

This proposed pathway is advantageous as it builds the core structure efficiently. The choice of reactants in the initial step allows for the introduction of various substituents, enabling the creation of a diverse chemical library for structure-activity relationship (SAR) studies.

Anticipated Biological Activities and Mechanisms of Action

Based on extensive research into analogous structures, the this compound scaffold is predicted to exhibit significant activity in several key therapeutic areas.

Anticancer Activity

The pyrrolizine scaffold is present in numerous compounds with potent antiproliferative activities.[2][12] Several distinct mechanisms of action have been identified, suggesting that novel derivatives could be developed as multi-targeted or selective anticancer agents.[13][14]

Key Potential Mechanisms:

-

Kinase Inhibition: Many pyrrolizine-containing compounds have been shown to inhibit protein kinases that are critical for cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK-2).[12][15][16] Inhibition of these kinases disrupts signaling pathways that control cell growth and division, leading to apoptosis.

-

Tubulin Polymerization Inhibition: Certain derivatives can bind to tubulin, preventing the formation of microtubules.[13][14] This disrupts the mitotic spindle, arresting cells in the G2/M phase of the cell cycle and inducing apoptosis.

-

DNA Cross-Linking: Some pyrrolizine compounds can act as alkylating agents, forming covalent cross-links with DNA, which inhibits DNA replication and triggers cell death.[12]

Caption: Potential inhibition of the EGFR/MAPK signaling pathway by novel pyrrolizine derivatives.

Table 1: Cytotoxic Activity of Selected Pyrrolizine Derivatives Against Cancer Cell Lines

| Compound Class | Cancer Cell Line | IC₅₀ Value | Reference |

|---|---|---|---|

| Pyrimidopyrrolizine (8c) | Breast (MCF-7) | 8.6 nM | [15] |

| Pyrimidopyrrolizine (8b) | Liver (HEPG2) | 12.3 nM | [15] |

| Pyrrolizine-benzamide (16a) | Breast (MCF-7) | 0.155-17.08 µM | [13] |

| Pyrrolizine-benzamide (16d) | Adriamycin-Resistant Breast (MCF-7/ADR) | 0.52-6.26 µM | [14] |

| Pyrrolizine-NSAID Hybrid (8e) | Breast (MCF-7) | 1.07 µM | [17] |

| Spiro-pyrrolizine (6b) | Leukemia (CCRF-CEM) | 3.6 µM |[18] |

Anti-inflammatory Activity

The structural similarity of the pyrrolizine carboxylic acid scaffold to NSAIDs like Ketorolac suggests a high probability of anti-inflammatory activity.[1][19] The primary mechanism for such activity is typically the inhibition of cyclooxygenase (COX) enzymes.

-

Mechanism of COX Inhibition: COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are lipid compounds that mediate inflammation, pain, and fever. By fitting into the active site of these enzymes, the pyrrolizine derivatives can block the conversion of arachidonic acid to prostaglandins, thereby reducing the inflammatory response.[7][20] The carboxylic acid moiety is often essential for this interaction, anchoring the inhibitor within the active site.[4] Some derivatives have shown dual inhibition of both COX and 5-lipoxygenase (5-LOX), offering a broader anti-inflammatory profile.[19][20]

Table 2: In Vitro COX Inhibitory Activity of Pyrrolizine-5-carboxamide Derivatives

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Reference |

|---|---|---|---|

| Derivative 12 | 5.69 | 2.65 | [7][20] |

| Derivative 13 | 2.45 | 0.85 | [7][20] |

| Derivative 16 | 4.33 | 1.15 | [7][20] |

| Derivative 17 | 3.11 | 0.99 |[7][20] |

Antimicrobial and Antiviral Activities

Pyrrolizidine alkaloids, the natural precursors to these synthetic scaffolds, are known for their defensive roles in plants, which includes antimicrobial properties.[21] Synthetic derivatives have also been explored for these activities.

-

Antimicrobial Action: Studies have demonstrated that pyrrolizidine alkaloids can inhibit the growth of various bacteria and fungi.[22][23][24] The proposed mechanism often involves the disruption and damage of the microbial cell membrane, leading to leakage of cellular contents and cell death.[1]

-

Antiviral Potential: The pyrrolizine core is found in compounds with activity against a range of viruses.[1][21] While mechanisms are diverse, they can involve the inhibition of viral replication enzymes or interference with the virus's ability to enter host cells.[25][26][27]

Experimental Protocols for Biological Evaluation

To validate the predicted biological activities, a series of standardized, robust, and reproducible assays are required. The choice of these specific protocols is driven by the need to establish a clear, quantitative measure of activity that can guide further drug development efforts.

In Vitro Cytotoxicity Screening: MTT Assay

-

Rationale: The MTT assay is a foundational, colorimetric assay used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. It is a reliable and high-throughput method for initial screening of potential anticancer compounds.

-

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the novel pyrrolizine derivatives in culture medium. Add 100 µL of each concentration to the respective wells. Include wells with vehicle (e.g., DMSO) as a negative control and a known cytotoxic drug (e.g., Doxorubicin) as a positive control.

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

-

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Rat Paw Edema

-

Rationale: This is a classic and highly reproducible in vivo model for evaluating the acute anti-inflammatory activity of compounds.[7][20] Carrageenan injection induces a localized, biphasic inflammatory response, allowing for the assessment of a compound's ability to suppress edema formation.

-

Protocol:

-

Animal Acclimatization: Acclimatize male Wistar rats (150-200g) for one week under standard laboratory conditions.

-

Grouping and Administration: Divide animals into groups (n=6): Vehicle control (e.g., saline), positive control (e.g., Ibuprofen, 10 mg/kg), and test groups receiving different doses of the novel pyrrolizine derivatives, administered orally or intraperitoneally.

-

Inflammation Induction: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Edema Measurement: Measure the paw volume immediately before the carrageenan injection (V₀) and at 1, 2, 3, and 4 hours post-injection (Vt) using a plethysmometer.

-

Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vt - V₀)control - (Vt - V₀)treated] / (Vt - V₀)control * 100.

-

Antimicrobial Susceptibility Testing: Broth Microdilution Method

-

Rationale: This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is quantitative, scalable, and provides a clear endpoint.

-

Protocol:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard, then dilute to a final concentration of approximately 5 x 10⁵ CFU/mL in cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Compound Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate using CAMHB.

-

Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control (broth + inoculum) and a sterility control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity (growth).

-

Structure-Activity Relationships (SAR) and Future Directions

Synthesizing data from related pyrrolizine and pyrrole series allows for the formulation of a hypothetical SAR to guide the optimization of this novel scaffold.[28][29][30][31]

Caption: Key structure-activity relationship points for the this compound scaffold.

Future Directions:

-

Library Synthesis: Synthesize a focused library of derivatives by modifying substituents at other positions on the pyrrolizine ring to probe the SAR and optimize potency and selectivity.

-

Mechanism Deconvolution: For active compounds, perform detailed mechanistic studies, including specific kinase panel screening, cell cycle analysis, and apoptosis assays (e.g., Annexin V/PI staining).

-

Pharmacokinetic Profiling: Evaluate the ADME-T (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of lead compounds to assess their drug-likeness and potential for in vivo efficacy.[29]

-

Chiral Separation: Since the scaffold contains multiple stereocenters, separation and individual testing of enantiomers are critical, as stereochemistry often dictates biological activity.[4]

Conclusion

The novel this compound scaffold stands as a highly promising platform for the development of new therapeutic agents. By leveraging a deep understanding of the biological activities of related pyrrolizine structures, a clear and rational path for its investigation has been outlined. The combination of a rigid bicyclic core with strategically placed ketone and carboxylic acid functionalities provides a strong foundation for potent interactions with various biological targets. The experimental protocols and SAR insights detailed in this guide offer a comprehensive framework for researchers to systematically evaluate and optimize these derivatives, potentially leading to breakthrough treatments in oncology, inflammation, and infectious disease.

References

- Pyrrolizine/indolizine-bearing (un)substituted isoindole moiety: design, synthesis, antiproliferative and MDR reversal activities, and in silico studies.

- Synthesis, molecular docking and antitumor activity of novel pyrrolizines with potential as EGFR-TK inhibitors. (Source: PubMed, URL: )

- Pyrrolizine-based anticancer agents and rational design of scaffold A.

- Novel pyrrolizines bearing 3,4,5-trimethoxyphenyl moiety: design, synthesis, molecular docking, and biological evaluation as potential multi-target cytotoxic agents. (Source: Taylor & Francis Online, URL: )

- Novel pyrrolizines bearing 3,4,5-trimethoxyphenyl moiety: design, synthesis, molecular docking, and biological evaluation as potential multi-target cytotoxic agents. (Source: Taylor & Francis Online, URL: )

- Design, Synthesis, and Biological Evaluation of Some Novel Pyrrolizine Derivatives as COX Inhibitors with Anti-Inflammatory/Analgesic Activities and Low Ulcerogenic Liability.

- Pyrrolizines: natural and synthetic derivatives with diverse biological activities. (Source: ScienceDirect, URL: )

- New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation.

- Pyrrolizidine Alkaloids—Pros and Cons for Pharmaceutical and Medical Applic

- Antimicrobial activity of pyrrolizidine alkaloids from Heliotropium subulatum.

- Antimicrobial activity of flavonoids glycosides and pyrrolizidine alkaloids from propolis of Scaptotrigona aff. postica. (Source: bioRxiv, URL: )

- Pyrrolizine/Indolizine-NSAID Hybrids: Design, Synthesis, Biological Evaluation, and Molecular Docking Studies. (Source: MDPI, URL: )

- Pharmacophore-based virtual screening, synthesis, biological evaluation, and molecular docking study of novel pyrrolizines. (Source: Taylor & Francis Online, URL: )

- Antimicrobial activity of pyrrolizidine alkaloids from Heliotropium ellipticum. (Source: PubMed, URL: )

- Pyrrolizines: natural and synthetic derivatives with diverse biological activities (PDF).

- A Comparative Analysis of Hexahydro-1H-pyrrolizine-2-carboxylic Acid Stereoisomers. (Source: BenchChem, URL: )

- Design, Synthesis, and Biological Evaluation of Some Novel Pyrrolizine Derivatives as COX Inhibitors. (Source: SciSpace, URL: )

- Design, Synthesis, and Biological Evaluation of Some Novel Pyrrolizine Derivatives as COX Inhibitors (PDF).

-

Exploring the structural-activity relationship of hexahydropyrazino[1,2-d]pyrido[3,2-b][12][13]oxazine derivatives. (Source: ResearchGate, URL: )

- Identification of Spiro-Fused Pyrrolo[3,4-a]pyrrolizines and Tryptanthrines as Potential Antitumor Agents.

- Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives.

-

Exploring the structural-activity relationship of hexahydropyrazino[1,2-d]pyrido[3,2-b][12][13]oxazine derivatives as potent and orally-bioavailable PARP7 inhibitors. (Source: PubMed, URL: )

- An In-depth Technical Guide to Hexahydro-1H-pyrrolizine Carboxylic Acids. (Source: BenchChem, URL: )

- Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds.

- Derivatives of Carboxylic Acids.

- Carboxylic Acid Derivatives (Live Recording) Organic Chemistry Review & Practice Session. (Source: YouTube, URL: )

- N-Heterocycles as Promising Antiviral Agents: A Comprehensive Overview.

- Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions. (Source: CORE, URL: )

- Synthesis and antitumor evaluation of some novel pyrrolizine derivatives.

- Antiviral Activity of (1S,9aR)-1-[(1,2,3-Triazol-1-yl)methyl]octahydro-1H-quinolizines from the Alkaloid Lupinine. (Source: MDPI, URL: )

- Potential Antiviral Action of Alkaloids. (Source: MDPI, URL: )

- Structure-Activity Relationship Study of 1H-Pyrrole-3-carbonitrile Derivatives as STING Receptor Agonists. (Source: PubMed, URL: )

- Synthesis and Biological Activity of Novel Oxazinyl Flavonoids as Antiviral and Anti-Phytopathogenic Fungus Agents.

- The Structure–Antiproliferative Activity Relationship of Pyridine Deriv

- Facile, Regio- and Diastereoselective Synthesis of Spiro-Pyrrolidine and Pyrrolizine Derivatives and Evaluation of Their Antiproliferative Activities (PDF).

- Carboxylic Acid Derivatives (Request PDF).

- The Synthesis of Carboxylic Acid Derivatives. (Source: Chemistry LibreTexts, URL: )

- Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. (Source: YouTube, URL: )

- Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions (Request PDF).

- Carboxylic Acid Derivative Reactions. (Source: YouTube, URL: )

Sources

- 1. pharaohacademy.com [pharaohacademy.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Carboxyl Derivative Reactivity [www2.chemistry.msu.edu]

- 6. researchgate.net [researchgate.net]

- 7. Design, Synthesis, and Biological Evaluation of Some Novel Pyrrolizine Derivatives as COX Inhibitors with Anti-Inflammatory/Analgesic Activities and Low Ulcerogenic Liability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. files.core.ac.uk [files.core.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. Pyrrolizine/indolizine-bearing (un)substituted isoindole moiety: design, synthesis, antiproliferative and MDR reversal activities, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. tandfonline.com [tandfonline.com]

- 15. Synthesis, molecular docking and antitumor activity of novel pyrrolizines with potential as EGFR-TK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. scispace.com [scispace.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. biorxiv.org [biorxiv.org]

- 24. Antimicrobial activity of pyrrolizidine alkaloids from Heliotropium ellipticum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. N-Heterocycles as Promising Antiviral Agents: A Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. mdpi.com [mdpi.com]

- 28. researchgate.net [researchgate.net]

- 29. Exploring the structural-activity relationship of hexahydropyrazino[1,2-d]pyrido[3,2-b][1,4]oxazine derivatives as potent and orally-bioavailable PARP7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Structure-Activity Relationship Study of 1 H-Pyrrole-3-carbonitrile Derivatives as STING Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. mdpi.com [mdpi.com]

The Strategic Utility of 3-Oxohexahydro-1H-pyrrolizine-7a-carboxylic Acid in Chiral Synthesis: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-oxohexahydro-1H-pyrrolizine-7a-carboxylic acid, a conformationally constrained, chiral building block of significant interest in medicinal chemistry and organic synthesis. Its rigid bicyclic structure, derived from the pyrrolizidine alkaloid family, offers a unique three-dimensional scaffold for the design of novel therapeutics. This document will delve into the strategic approaches for its synthesis, its key physicochemical properties, and its applications as a chiral synthon in the development of complex molecular architectures. Particular emphasis is placed on the stereocontrolled synthesis of the pyrrolizidinone core and its role in imparting desirable pharmacological properties to target molecules.

Introduction: The Emergence of Pyrrolizidinone Scaffolds in Drug Discovery

The pyrrolizidine alkaloid core is a recurring motif in a vast array of natural products, many of which exhibit a wide spectrum of physiological activities.[1] The inherent rigidity and defined stereochemistry of this bicyclic system make it an attractive scaffold for the design of enzyme inhibitors and receptor agonists.[2] The introduction of a carbonyl group to form a pyrrolizidinone, coupled with a carboxylic acid functionality at the bridgehead position (7a), as seen in this compound, creates a highly valuable and versatile chiral building block.

This guide will focus on the (2S,7aS) and related stereoisomers of this compound, which serve as constrained amino acid surrogates. The strategic placement of the ketone and carboxylic acid groups on the rigid pyrrolizidine framework allows for diverse chemical modifications, enabling the exploration of chemical space in drug discovery programs. The pyrrolidine ring, a key component of this scaffold, is one of the most prevalent nitrogen-containing heterocycles in FDA-approved drugs, highlighting its importance in medicinal chemistry.[3]

Stereoselective Synthesis Strategies

The enantioselective synthesis of the this compound core is paramount to its utility as a chiral building block. The absolute stereochemistry at the bridgehead positions dictates the spatial orientation of substituents and, consequently, the biological activity of the final compound. The most common and effective strategies for constructing this chiral scaffold often commence from readily available chiral precursors, with L-proline being a frequent and versatile starting material.[4]

Synthesis from L-Proline: A Common Chiral Pool Approach

L-proline offers a cost-effective and enantiopure starting point for the synthesis of various pyrrolizidine and indolizidine alkaloids.[4] The synthesis of the this compound scaffold from L-proline typically involves a sequence of transformations that build the second ring onto the existing pyrrolidine framework.

A general, illustrative synthetic workflow is depicted below:

Figure 1: General synthetic pathway from L-proline.

Detailed Protocol: A Representative Synthesis of a Pyrrolidin-3-carboxylic Acid Derivative

Step 1: Asymmetric Michael Addition An organocatalyst is employed to facilitate the enantioselective Michael addition of a nitroalkane to a 4-oxo-2-enoate. This reaction establishes the key stereocenters of the pyrrolidine ring.

Step 2: Reductive Cyclization The resulting Michael adduct undergoes a reductive cyclization, typically using a reducing agent like zinc in the presence of an acid, to form the pyrrolidone ring.

Step 3: Hydrolysis The ester group is hydrolyzed under basic conditions to yield the final carboxylic acid.

1,3-Dipolar Cycloaddition Reactions

A powerful and convergent strategy for the synthesis of the pyrrolizidine core involves the 1,3-dipolar cycloaddition of an azomethine ylide with a suitable dipolarophile.[5][6] This approach allows for the rapid construction of the bicyclic system with good control over stereochemistry. The azomethine ylide is typically generated in situ from an amino acid or ester.

Figure 2: 1,3-Dipolar cycloaddition approach.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its application in synthesis and for understanding the properties of the molecules derived from it.

| Property | Value | Source |

| CAS Number | 216392-66-4 | [7] |

| Molecular Formula | C₈H₁₁NO₃ | [7] |

| Molecular Weight | 169.18 g/mol | [7] |

| Appearance | Solid | - |

| Solubility | Soluble in polar organic solvents. | General chemical principles |

Applications in Medicinal Chemistry and Total Synthesis

The rigid, three-dimensional structure of this compound makes it an ideal scaffold for presenting pharmacophoric elements in a defined spatial orientation. This is particularly advantageous for targeting protein-protein interactions and the active sites of enzymes.

As a Constrained Amino Acid Mimetic

The pyrrolizidinone carboxylic acid structure can be viewed as a constrained analog of proline or other amino acids. Its incorporation into peptides or peptidomimetics can induce specific conformations, enhance metabolic stability, and improve binding affinity to biological targets.[3]

In the Synthesis of Bioactive Molecules

While specific examples of the direct use of this compound in the synthesis of named drugs are not extensively documented in publicly available literature, the broader class of pyrrolizidinone derivatives has been employed in the synthesis of compounds with a range of biological activities, including:

-

Antimicrobial agents: The pyrrolizidine scaffold is found in compounds with activity against various pathogens.[8]

-

Cognitive enhancers: Some pyrrolizidine derivatives have been investigated for their potential to improve cognitive function.[8]

The carboxylic acid handle at the 7a-position is a key functional group for further elaboration. It can be readily converted to amides, esters, or other functional groups, allowing for the attachment of various side chains and pharmacophores.

Illustrative Reaction Scheme: Derivatization of the Carboxylic Acid

Figure 3: Derivatization of the carboxylic acid moiety.

Conclusion and Future Outlook

This compound is a valuable chiral building block that provides a rigid and stereochemically defined scaffold for the synthesis of complex, biologically active molecules. Its synthesis, often leveraging the chiral pool of L-proline or stereoselective cycloaddition reactions, allows for the creation of enantiopure compounds. The presence of both a lactam and a carboxylic acid offers orthogonal handles for chemical modification, making it a versatile synthon in drug discovery and development. As the demand for novel, three-dimensional molecular architectures in medicinal chemistry continues to grow, the strategic application of chiral building blocks like this compound is expected to play an increasingly important role in the design and synthesis of the next generation of therapeutics.

References

[1] Recent Advances in the Stereoselective Synthesis of Pyrrolizidin‐3‐ones. (2025). In Synthetic Approaches to Nonaromatic Nitrogen Heterocycles (pp. 1-26). [2] Yin, F., Garifullina, A., & Tanaka, F. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 15(29), 6144-6152. [9] Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. (2020). RSC Advances, 10(59), 35906-35916. [5] Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among US FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257-10274. [6] Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. (2020). PubMed Central. [4] Bhat, C., & Tilve, S. G. (2014). Recent advances in the synthesis of naturally occurring pyrrolidines, pyrrolizidines and indolizidine alkaloids using proline as a unique chiral synthon. RSC advances, 4(10), 5405-5452. [8] 2-methylidene-5-oxo-hexahydro-1H-pyrrolizine-7a-carboxylicacid. (n.d.). Smolecule. [3] Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). Molecules, 26(16), 4998. [10] Synthesis of hexahydro-5-oxo-1H-pyrrolizine 3-carboxylic acid. (n.d.). PrepChem.com. [11] An In-depth Technical Guide to Hexahydro-1H-pyrrolizine Carboxylic Acids for Researchers, Scientists, and Drug Development Professionals. (2025). BenchChem. 3-Oxo-hexahydro-1H-pyrrolizine-7a-carboxylic acid. (n.d.). Cymit Quimica. [7] this compound. (n.d.). Beijing Xinhengyan Technology Co., Ltd.

Sources

- 1. researchgate.net [researchgate.net]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound - CAS:216392-66-4 - 北京欣恒研科技有限公司 [konoscience.com]

- 8. Buy 2-methylidene-5-oxo-hexahydro-1H-pyrrolizine-7a-carboxylicacid [smolecule.com]

- 9. Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. prepchem.com [prepchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Unlocking the Therapeutic Potential of 3-Oxohexahydro-1H-pyrrolizine-7a-carboxylic Acid: A Technical Guide to Target Identification and Validation

Foreword: From Structural Curiosity to Therapeutic Hypothesis

To the dedicated researchers, scientists, and drug development professionals, this guide serves as a comprehensive exploration into the therapeutic potential of a unique molecule: 3-oxohexahydro-1H-pyrrolizine-7a-carboxylic acid. As a saturated member of the broader pyrrolizidine alkaloid (PA) family, this compound presents a compelling starting point for discovery. While many unsaturated PAs are known for their hepatotoxicity, driven by metabolic activation to reactive pyrrolic species, the saturated core of our subject molecule suggests a potentially safer profile, directing our focus away from toxicity and towards targeted therapeutic action.[1][2][3][4][5]

This document is not a mere collection of data but a strategic workflow. We will proceed from foundational principles, leveraging the structural attributes of this compound to formulate logical therapeutic hypotheses. From there, we will detail a rigorous, multi-tiered experimental cascade designed to identify and validate its molecular targets. Our approach is grounded in scientific integrity, ensuring that each proposed step is a self-validating system designed to yield robust and translatable results.

Structural Analysis and Hypothesis Generation: The "Why"

The structure of this compound offers several clues to its potential biological activity. It can be viewed as a rigid, bicyclic analog of the amino acid L-proline.[6] This structural mimicry is the cornerstone of our primary hypotheses, as enzymes that recognize and process proline are logical starting points for investigation.[6][7]

Furthermore, its classification as a pyrrolizidine alkaloid, albeit a saturated one, cannot be ignored. The broader PA class has been associated with a range of pharmacological effects, including antimicrobial, antiviral, and antineoplastic activities.[1][8] Notably, the metabolism and detoxification of some PAs involve glutathione pathways, suggesting a potential interaction with enzymes like Glutathione S-transferases (GSTs).[9][10] Finally, a known anticancer mechanism for some PAs involves DNA damage, presenting another avenue for investigation.[1][3]

Based on this analysis, we propose three primary therapeutic hypotheses for investigation:

-

Modulation of Proline-Metabolizing Enzymes: The compound acts as a competitive inhibitor or modulator of enzymes that bind L-proline, such as proline racemase, proline dehydrogenase, or prolyl hydroxylases.[7][11][12]

-

Anticancer and Antimicrobial Activity: The compound exhibits cytotoxic effects against cancer cell lines or antimicrobial activity against pathogenic microbes, potentially through mechanisms like DNA interaction or disruption of cellular metabolism.[1][3]

-

Interaction with Detoxification Pathways: The compound interacts with key enzymes in cellular detoxification, such as Glutathione S-transferases (GSTs).

The following sections will outline a comprehensive workflow to systematically test these hypotheses.

A Strategic Workflow for Target Identification and Validation

A robust target discovery campaign requires a phased approach, moving from broad, predictive screening to specific, mechanistic validation. The following workflow is designed to efficiently interrogate the therapeutic potential of this compound.

Caption: A potential signaling pathway for anticancer activity.

Cell Cycle Analysis by Flow Cytometry

Methodology:

-

Treatment: Treat a sensitive cancer cell line with the compound at its IC50 concentration for 24 hours.

-

Cell Fixation: Harvest and fix the cells in cold 70% ethanol.

-

Staining: Stain the cells with a DNA-binding dye (e.g., propidium iodide) in the presence of RNase.

-